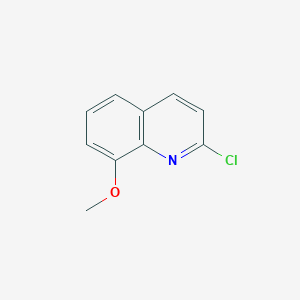

2-Chloro-8-methoxyquinoline

Descripción general

Descripción

2-Chloro-8-methoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various medicinal and industrial applications. The presence of a chlorine atom at the second position and a methoxy group at the eighth position of the quinoline ring imparts unique chemical properties to this compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-8-methoxyquinoline typically involves the chlorination of 8-methoxyquinoline. One common method is the Vilsmeier-Haack reaction, where 8-methoxyquinoline is treated with phosphorus oxychloride and dimethylformamide to introduce the chloro group at the second position. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and minimizes the risk of contamination.

Análisis De Reacciones Químicas

Types of Reactions: 2-Chloro-8-methoxyquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the second position can be replaced by other nucleophiles, such as amines or thiols, under basic conditions.

Oxidation: The methoxy group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethyl sulfoxide.

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

Nucleophilic Substitution: 2-Amino-8-methoxyquinoline or 2-Thio-8-methoxyquinoline.

Oxidation: 2-Chloro-8-formylquinoline or 2-Chloro-8-carboxyquinoline.

Reduction: 2-Chloro-8-methoxytetrahydroquinoline.

Aplicaciones Científicas De Investigación

Scientific Research Applications of 2-Chloro-8-methoxyquinoline

This compound and its derivatives have garnered significant attention in scientific research due to their diverse biological activities and potential applications in medicinal chemistry . These compounds exhibit a range of pharmacological properties, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities, making them valuable building blocks for developing novel therapeutic agents .

Anticancer Activity

- Cytotoxicity Studies: 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (compound 49 ), a derivative of neocryptolepine, has demonstrated remarkable cytotoxicity against colorectal cancer cells HCT116 and Caco-2 in vitro . The cytotoxicity of compound 49 on HCT116 cells was found to be 17 times higher than that of neocryptolepine .

- Cell Cycle Arrest: Further studies on compound 49 revealed that it induces cell cycle arrest at the G2/M phase in a concentration-dependent manner in HCT116 and Caco-2 cells . The percentage of cells in the G2/M phase significantly increased after treatment with compound 49 , suggesting its potential as an anticancer drug by disrupting cell proliferation .

- 8-Hydroxyquinoline Derivatives: 8-Hydroxyquinoline (8-HQ) derivatives, which share a structural similarity with this compound, have also shown anticancer activities against various human cancer cell lines, including lung carcinoma, hepatocellular carcinoma, and cervical carcinoma . One derivative with an o-chloro substitution on the phenyl ring exhibited potent activity against the A-549 cell line with an IC50 value of 5.6 mM, and was non-toxic to normal cells .

Antiviral Activity

- 8-Hydroxyquinoline Derivatives: Due to the COVID-19 pandemic, the antiviral activities of 8-HQ derivatives have been investigated . Novel 8-hydroxyquinoline derivatives have shown inhibitory activities against the dengue virus . For instance, an iso-Bu derivative exhibited a high selectivity index (SI) of 39.5, with an IC50 of 0.49 µM and a CC50 of 19.39 µM . These derivatives appear to act at an early stage of the virus lifecycle, reducing the intracellular production of the envelope glycoprotein and the yield of infectious virions in treated and infected cells .

Antimicrobial Activity

- Azetidin-2-one fused 2-chloro-3-formyl quinolines: Research indicates that azetidin-2-one fused 2-chloro-3-formyl quinolines exhibit enhanced inhibition of microbial growth .

- Quinoline Ring Systems: Compounds incorporating a quinoline ring system have demonstrated antibacterial, antiplasmodial, and antifungal activities .

Synthesis and Structural Studies

- Synthesis Methods: Various synthetic methods have been developed to produce 2-chloro-8-hydroxyquinoline and 8-methoxyquinoline analogs . These methods involve reactions such as oxidation, treatment with acetic anhydride, and acidification to yield the desired compounds .

- Structural Properties: X-ray analysis of this compound-3-carbaldehyde reveals that the quinoline fused-ring system is almost planar, indicating its stable structure .

Potential Mechanisms of Action

- Regulation of Cancer Cell Activities: The signaling pathways regulated by this compound derivatives can influence vital activities of cancer cells, including autophagy, proliferation, apoptosis, drug resistance, and metastasis .

- G2/M Phase Arrest: Compound 49 induces cell cycle arrest at the G2/M phase, suggesting a mechanism of action involving disruption of cell cycle progression .

- Inhibition of Intracellular Production: Certain 8-HQ derivatives inhibit the intracellular production of the envelope glycoprotein and the yield of infectious virions in treated and infected cells .

Mecanismo De Acción

The mechanism of action of 2-Chloro-8-methoxyquinoline depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with DNA to prevent the replication of pathogens. The chlorine and methoxy groups enhance its binding affinity to molecular targets, making it a potent bioactive compound.

Comparación Con Compuestos Similares

2-Chloroquinoline: Lacks the methoxy group, making it less polar and potentially less bioactive.

8-Methoxyquinoline: Lacks the chloro group, which may reduce its reactivity in nucleophilic substitution reactions.

2-Chloro-6-methoxyquinoline: The methoxy group is at a different position, which can alter its chemical properties and biological activities.

Uniqueness: 2-Chloro-8-methoxyquinoline is unique due to the specific positioning of the chloro and methoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Actividad Biológica

2-Chloro-8-methoxyquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The presence of both chloro and methoxy groups on the quinoline ring enhances its biological activity by increasing lipophilicity and modulating interactions with biological targets. The unique positioning of these substituents contributes to its distinct chemical reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets, including enzymes and nucleic acids. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can disrupt the growth of pathogens or cancer cells.

- DNA Interaction : It may also bind to DNA, preventing replication and transcription processes crucial for cellular proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. For instance, it has been tested against various bacterial strains, showing effective inhibition:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

A significant area of research focuses on the anticancer properties of this compound. A study evaluated its cytotoxic effects on various cancer cell lines, revealing promising results:

| Cell Line | IC50 (µM) | Comparison with Standard Drug (5-Fu) |

|---|---|---|

| Colorectal Cancer HCT116 | 0.35 | 6.26 |

| Pancreatic Cancer PANC-1 | 1.25 | Not assessed |

| Liver Cancer SMMC-7721 | 0.75 | Not assessed |

The compound demonstrated significantly lower IC50 values compared to the standard chemotherapy drug 5-Fluorouracil (5-Fu), indicating higher potency against colorectal cancer cells.

Case Studies

Case Study 1: Cytotoxic Mechanism Investigation

In a study investigating the mechanism of action, researchers treated HCT116 cells with varying concentrations of this compound and analyzed cell cycle progression using flow cytometry. Results indicated that treatment led to significant cell cycle arrest at the G2/M phase:

| Concentration (µM) | Percentage of Cells in G2/M Phase |

|---|---|

| 0 | 15.21% |

| 0.2 | 82.53% |

| 0.4 | 86.48% |

This suggests that the compound may induce apoptosis through cell cycle modulation.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of the compound against multi-drug resistant strains of Staphylococcus aureus. The study highlighted that not only did it exhibit bactericidal activity, but it also demonstrated synergistic effects when combined with conventional antibiotics, enhancing their effectiveness.

Propiedades

IUPAC Name |

2-chloro-8-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-13-8-4-2-3-7-5-6-9(11)12-10(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYADVMNJDHMUBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393894 | |

| Record name | 2-chloro-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74668-74-9 | |

| Record name | 2-chloro-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the spatial arrangement of the formyl group relative to the quinoline ring in 2-Chloro-8-methoxyquinoline-3-carbaldehyde?

A1: The formyl group in this compound-3-carbaldehyde is not perfectly coplanar with the quinoline ring system. It is slightly bent out of plane, with the oxygen atom of the formyl group deviating by 0.371 Å from the plane defined by the quinoline ring. []

Q2: Is the quinoline ring system in this compound-3-carbaldehyde planar?

A2: The quinoline ring system in this compound is almost planar, with a very small root-mean-square deviation of 0.020 Å. [] This suggests that the ring system is relatively flat.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.